2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
2,3-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a methoxy-substituted benzamide core linked to a phenyl ring bearing a 2-oxopiperidin-1-yl group. The 2-oxopiperidinyl moiety introduces a polar ketone group, which may enhance interactions with biological targets such as neurotransmitter receptors (e.g., adenosine or dopamine receptors) . The methoxy groups at positions 2, 3, and 4 on the benzamide and phenyl rings likely influence electronic distribution, solubility, and metabolic stability, making this compound a candidate for drug development.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-11-10-14(13-16(17)23-12-5-4-9-19(23)24)22-21(25)15-7-6-8-18(27-2)20(15)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFJSOOWSINAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied method for forming carbon–carbon bonds under mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antioxidant and antibacterial agent . Additionally, its unique structure makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Receptor Binding
- MABN (2,3-Dimethoxy-N-[9-(4-Fluorobenzyl)-9-Azabicyclo[3.3.1]Nonan-3β-yl]Benzamide): MABN shares the 2,3-dimethoxybenzamide core but incorporates a 9-azabicyclo[3.3.1]nonane group. This bicyclic structure enhances rigidity and may improve selectivity for dopamine D2 receptors compared to the target compound’s 2-oxopiperidinyl group.
- MBP (2,3-Dimethoxy-N-[1-(4-Fluorobenzyl)Piperidin-4-yl]Benzamide): MBP replaces the 2-oxopiperidinyl group with a piperidin-4-yl ring. The absence of the ketone reduces polarity, which may lower binding affinity compared to the target compound.
Table 1: Substituent Impact on Receptor Binding
Electronic and Crystallographic Properties
- 2,3-Dimethoxy-N-(4-Nitrophenyl)Benzamide: This analog substitutes the 2-oxopiperidinyl group with a nitro group. A CSD survey identified 17 analogs, including 2,3-dimethoxy-N-(p-tolyl)benzamide (UYALEN), where a methyl group improves hydrophobicity and packing efficiency .
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide :
The hydroxyl group in this compound facilitates hydrogen bonding, a feature absent in the target compound. This difference may limit the target compound’s solubility but improve metabolic stability by reducing oxidative degradation .
Biological Activity
2,3-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structure, characterized by two methoxy groups and a piperidine derivative, suggests potential pharmacological applications. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 352 Da. The structure includes:
- Two methoxy groups at the 2 and 3 positions of the benzene ring.
- An amide functional group linked to a phenyl ring.
- A piperidine derivative that may confer neuroactive properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may modulate pathways related to:
- Neurotransmission : The piperidine moiety suggests potential interactions with neurotransmitter systems.
- Inflammation : The compound may inhibit inflammatory pathways by interacting with relevant receptors or enzymes.
Interaction Studies
Research has shown that this compound exhibits significant binding affinity to various receptors involved in neurotransmission and inflammatory responses. Ongoing studies are focused on elucidating these interactions to better understand its therapeutic potential.
Case Studies
Several case studies have highlighted the pharmacological effects of related compounds. For instance:
- Case Study on Anti-inflammatory Activity : A related benzamide compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that structural similarities may confer comparable effects to this compound.
- Neuroprotective Effects : Another study indicated that compounds with similar piperidine structures exhibited neuroprotective effects in animal models of neurodegeneration.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, it is expected to exhibit moderate lipophilicity due to its structural features, which may influence its absorption and distribution in biological systems.
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352 Da |
| Lipophilicity | Moderate |
| Binding Affinity | High (to specific receptors) |
Q & A
Q. What are the typical synthetic routes for 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, and what reaction conditions are critical for optimizing yield?
The synthesis often involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key steps may include coupling a benzoyl chloride derivative with a substituted aniline precursor under inert atmospheres. Temperature control (e.g., reflux in THF for acid chloride formation) and catalysts like triethylamine are critical for minimizing side reactions . Purity is monitored via HPLC, with intermediates characterized by -NMR and IR spectroscopy .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
High-resolution -NMR and -NMR are essential for confirming the benzamide core and substituent positions. X-ray crystallography (using programs like SHELXL for refinement) resolves stereochemical ambiguities, particularly for the 2-oxopiperidinyl moiety . Mass spectrometry (ESI-MS) validates molecular weight, while HPLC ensures purity (>95%) .
Q. What preliminary assays are recommended for evaluating its biological activity?
Initial screening includes enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) to test interactions with targets like kinases or G protein-coupled receptors. Cell viability assays (MTT or ATP-lite) assess cytotoxicity in cancer cell lines, with IC values calculated using nonlinear regression .
Advanced Research Questions
Q. How can researchers optimize the challenging coupling step between the benzamide and 2-oxopiperidinylphenyl moieties?
Steric hindrance from the 2-oxopiperidinyl group necessitates activating agents like HATU or DCC to facilitate amide bond formation. Solvent choice (e.g., DMF for polar intermediates) and microwave-assisted synthesis can reduce reaction times. Monitoring by TLC with UV visualization ensures reaction progression . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell line specificity. Meta-analyses comparing IC values under standardized protocols (e.g., CLSI guidelines) are recommended. Computational docking (AutoDock Vina) can clarify structure-activity relationships by modeling interactions with target receptors .
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
The electron-donating methoxy groups enhance aromatic ring stability but may reduce electrophilicity at the amide carbonyl. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution, guiding derivatization strategies. Substituent effects on solubility (logP calculations) and bioavailability are validated via shake-flask experiments .
Q. What crystallographic techniques are used to study its binding mode with biological targets?
Co-crystallization with purified proteins (e.g., dopamine D2 receptors) is performed using vapor diffusion. SHELX programs refine diffraction data (1.5–2.0 Å resolution), with PyMOL visualizing hydrogen bonds and π-π stacking interactions. Anisotropic displacement parameters (ADPs) assess ligand flexibility within binding pockets .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC to rule out solvent artifacts .
- Crystallography : For twinned crystals, SHELXD’s twin refinement module resolves overlapping reflections .
- Biological Assays : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
